Cystazosin

Description

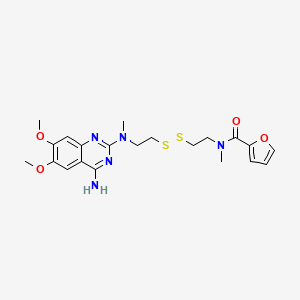

Structure

2D Structure

3D Structure

Properties

CAS No. |

210579-69-4 |

|---|---|

Molecular Formula |

C21H27N5O4S2 |

Molecular Weight |

477.6 g/mol |

IUPAC Name |

N-[2-[2-[(4-amino-6,7-dimethoxyquinazolin-2-yl)-methylamino]ethyldisulfanyl]ethyl]-N-methylfuran-2-carboxamide |

InChI |

InChI=1S/C21H27N5O4S2/c1-25(20(27)16-6-5-9-30-16)7-10-31-32-11-8-26(2)21-23-15-13-18(29-4)17(28-3)12-14(15)19(22)24-21/h5-6,9,12-13H,7-8,10-11H2,1-4H3,(H2,22,23,24) |

InChI Key |

NZGMDZHAJYWRGD-UHFFFAOYSA-N |

Canonical SMILES |

CN(CCSSCCN(C)C(=O)C1=CC=CO1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC |

Origin of Product |

United States |

Ii. Synthetic Methodologies and Structural Derivatization of Cystazosin

Chemical Synthesis of Cystazosin

The synthesis of this compound is rooted in the broader effort to create novel Prazosin (B1663645) derivatives with modified properties. This involves strategic chemical transformations to incorporate specific functional groups and moieties into the core structure.

Strategic Incorporation of the Cystamine (B1669676) Moiety

A key aspect of this compound's structural design is the strategic incorporation of a cystamine moiety. This involved the replacement of the piperazine (B1678402) ring, a characteristic feature of Prazosin, with the cystamine group nih.gov. The inclusion of the cystamine moiety introduces a disulfide bridge into the molecule. This structural feature is also present in benextramine (B1199295), another alpha-adrenoceptor antagonist nih.gov.

Pioneering Synthetic Pathways for Prazosin Derivatives

The development of this compound falls within the context of pioneering synthetic pathways established for generating a variety of Prazosin derivatives. Research in this area has explored modifications to different parts of the Prazosin structure, including the quinazoline (B50416) core, the piperazine ring, and the furoyl moiety nih.govresearchgate.netnih.gov. Synthetic approaches have involved the creation of prazosin-related quinazolines through various chemical reactions nih.govresearchgate.net. Efforts have also focused on synthesizing derivatives that combine alpha1-adrenoreceptor blocking activity with other properties, such as antioxidant potential researchgate.net. These diverse synthetic strategies highlight the ongoing efforts to explore the chemical space around the Prazosin scaffold to develop compounds with tailored pharmacological profiles.

Structure-Activity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to a compound's chemical structure impact its biological activity. Investigations into this compound and related Prazosin derivatives have provided insights into the role of specific structural elements.

Analysis of the Piperazine Ring Replacement in Prazosin Derivatives

The replacement of the piperazine ring in Prazosin derivatives has been a significant area of SAR investigation. Studies have shown that substituting the piperazine ring with different moieties can markedly affect both the affinity and selectivity of the compounds for alpha1-adrenoreceptor subtypes nih.govnih.govnih.gov. For instance, replacing the piperazine and furan (B31954) rings of prazosin with other groups resulted in altered affinity and selectivity profiles nih.gov. Research involving the replacement of the piperazine ring with structures like 2,3-dialkylpiperazine or 1,2-cyclohexanediamine (B1199290) has helped to characterize potential lipophilic binding pockets on the alpha1-adrenoreceptor surface and understand how these changes influence alpha-blocking activity and selectivity nih.gov. In the specific case of this compound, the replacement of the piperazine ring with the cystamine moiety led to a higher affinity profile for the alpha1D-AR subtype and significantly lower selectivity for other alpha1-AR subtypes compared to Prazosin nih.gov.

Influence of the Disulfide Bridge in Analog Design

The presence of the disulfide bridge within the cystamine moiety incorporated into this compound is a notable structural feature influencing its design as a Prazosin analog nih.gov. Disulfide bonds, in general, are covalent linkages between sulfur atoms, typically derived from two thiol groups wikipedia.org. They play significant roles in stabilizing the structure of molecules, particularly in proteins and peptides wikipedia.orgnih.govbiorxiv.org. While the search results highlight the incorporation of the disulfide-containing cystamine moiety in this compound's design nih.gov, detailed SAR studies specifically isolating the influence of the disulfide bridge itself within a series of this compound analogs were not extensively detailed in the provided snippets. However, the inclusion of this moiety, a feature shared with benextramine, indicates its consideration in the design strategy for modulating activity nih.gov.

Stereochemical Considerations in Related Analog Synthesis

Stereochemical considerations can play a vital role in the activity and selectivity of chemical compounds. In the context of Prazosin-related analog synthesis, studies on derivatives where the piperazine ring was replaced with moieties like 1,2-cyclohexanediamine have demonstrated the impact of stereochemistry nih.gov. For example, the cis/trans stereoisomerism of cyclohexanediamine (B8721093) derivatives influenced their antagonist activity and selectivity, suggesting that the lipophilic binding pocket on the alpha1-adrenoreceptor surface possesses a defined size and spatial orientation nih.gov. While specific stereochemical studies focused directly on chiral centers within this compound itself were not detailed in the provided results, the importance of stereochemistry in related Prazosin analogs underscores its potential relevance in the design and analysis of such compounds.

Exploration of Substituent Effects on Receptor Binding in Analogs

The investigation into this compound and its related analogs has provided valuable insights into the impact of structural modifications and substituent variations on receptor binding affinity and selectivity, particularly concerning alpha1-adrenoceptor subtypes. This compound itself is characterized as a selective alpha1D-adrenoceptor antagonist. mims.com

Research involving prazosin-related quinazolines, including this compound (compound 3), has demonstrated that alterations to the core structure of prazosin can significantly influence their pharmacological profiles. The replacement of the piperazine and furan units of prazosin with other moieties, such as 1,6-hexanediamine (B7767898) and phenyl groups, in various analogs (compounds 3-20) markedly affected both the affinity and selectivity for alpha1-adrenoceptor subtypes. mims.com

Specifically, this compound (compound 3), which incorporates a cystamine moiety, exhibits a notable selectivity for the alpha1D-adrenoceptor subtype. Functional experiments have shown this compound to be approximately an order of magnitude more potent at alpha1D-adrenoceptors compared to the alpha1A and alpha1B subtypes. mims.com The reported pA2 values illustrate this differential affinity:

| Compound | alpha1A (pA2) | alpha1B (pA2) | alpha1D (pA2) |

| This compound | 7.53 ± 0.01 | 7.49 ± 0.01 | 8.54 ± 0.02 |

*Data based on functional experiments in isolated rat tissues. mims.com

Further exploration involved introducing substituents on specific regions of these quinazoline analogs. For instance, the insertion of substituents on the furan ring of this compound (represented by compounds 4 and 5 in the related studies) was investigated for its impact on selectivity. However, these modifications did not lead to an improvement in the selectivity profile compared to this compound. mims.com

In another series of analogs, where both the piperazine and furan rings of prazosin were simultaneously replaced (yielding compound 8), the resulting compound showed potent and selective antagonism at the alpha1B-adrenoceptor subtype. mims.com Subsequent insertion of substituents on the benzene (B151609) ring of this analog (compound 8) demonstrated that the type and position of the substituent influenced both the affinity and selectivity for alpha1-adrenoceptors. This suggests that strategic substitution on the phenyl ring of such analogs could be a basis for designing new selective ligands for specific alpha1-adrenoceptor subtypes. mims.com

Interestingly, studies on polyamine analogs bearing a 1,6-hexanediamine moiety indicated that this substituent did not appear to cause negative interactions with the receptor, as these compounds retained high affinity for alpha1-adrenoceptor subtypes. mims.com It is also worth noting that in some instances, the affinity results obtained from binding assays did not entirely align with the selectivity profiles observed in functional experiments, a finding that may be related to the nature of antagonism (neutral versus negative). mims.com

These detailed research findings highlight the critical role of structural features and substituent modifications in determining the receptor binding characteristics and selectivity of this compound analogs at alpha1-adrenoceptor subtypes.

Iii. Pharmacological Profiling and Receptor Interaction Studies of Cystazosin

Alpha-1 Adrenoceptor Subtype Affinity and Selectivity

Studies have focused on determining the affinity and selectivity of Cystazosin for the different α1-adrenoceptor subtypes through various in vitro methods.

Quantitative Radioligand Binding Assays

Quantitative radioligand binding assays are a standard technique used to measure the affinity of a compound for a specific receptor. uam.esumich.edu These assays involve using a radioactively labeled ligand that binds to the receptor, and then measuring the displacement of this radioligand by the test compound (this compound) at various concentrations. uam.esumich.edu This allows for the determination of inhibition constants (Ki) or affinity constants, which reflect the binding strength of the compound to the receptor.

Comparative Affinity for Alpha-1A, Alpha-1B, and Alpha-1D Adrenoceptors

This compound has been shown to exhibit differential affinity for the α1-adrenoceptor subtypes. Studies utilizing functional experiments in isolated rat tissues, such as vas deferens (α1A), spleen (α1B), and aorta (α1D), have provided insights into its comparative affinity. nih.govpatsnap.comacs.orgnih.gov

Based on functional assays, this compound demonstrated a higher potency at α1D-adrenoceptors compared to the α1A and α1B subtypes. nih.govpatsnap.comacs.org This suggests a preferential affinity for the α1D subtype in a functional context.

Determination of Alpha-1D Adrenoceptor Potency and Subtype Discrimination

This compound has been characterized as a selective α1D-adrenoceptor antagonist. nih.govpatsnap.comacs.orgnih.govnih.govresearchgate.netguidetopharmacology.org Its potency at the α1D subtype has been quantified in functional experiments. For instance, studies have reported a pA2 value of 8.54 ± 0.02 for this compound at α1D-adrenoceptors in rat aorta. nih.govpatsnap.comacs.orgresearchgate.net The pA2 value is a measure of the antagonist's potency.

Subtype discrimination refers to the difference in potency or affinity of a compound across different receptor subtypes. This compound has shown approximately 1 order of magnitude greater potency at α1D-adrenoceptors compared to α1A and α1B subtypes in functional assays. nih.govpatsnap.comacs.orgresearchgate.net

Selectivity Ratio Determination Against Prazosin (B1663645) and Other Antagonists

Selectivity ratios are used to quantify the preference of a compound for one receptor subtype over others. These ratios are typically calculated by comparing the potency (e.g., pA2 or IC50) or affinity (e.g., Ki) values across different subtypes.

This compound's selectivity profile has been compared to that of other α1-adrenoceptor antagonists, including Prazosin. nih.govpatsnap.comacs.orgnih.govresearchgate.netacs.orgebi.ac.uknih.gov While Prazosin is a non-selective α1-adrenoceptor antagonist with affinity for all three subtypes, this compound has shown a reversed affinity profile relative to some other compounds like (+)-cyclazosin, exhibiting higher affinity for α1D and significantly lower affinity for α1A and α1B subtypes. nih.govebi.ac.uk Although reported as selective for the α1D-AR, its subtype selectivity is noted to be around 10-fold in some contexts. acs.org

Here is a table summarizing some functional potency data (pA2 values) for this compound and Prazosin across α1-adrenoceptor subtypes in rat isolated tissues:

| Compound | α1A (rat vas deferens) (pA2) | α1B (rat spleen) (pA2) | α1D (rat aorta) (pA2) |

| This compound | 7.53 ± 0.01 | 7.49 ± 0.01 | 8.54 ± 0.02 |

| Prazosin | - | - | - |

Note: Prazosin data for direct comparison in the same study and tissue types was not explicitly detailed in the provided snippets for this table, but it is generally known as a non-selective antagonist.

Functional Characterization of Alpha-1 Adrenoceptor Antagonism

Functional characterization involves assessing the ability of a compound to block the effects of agonists at the receptor level. For antagonists, this is typically done by measuring their ability to inhibit agonist-induced responses in various biological systems. nih.govpanlab.comreprocell.com

In Vitro Functional Assays in Isolated Tissue Preparations

In vitro functional assays using isolated tissue preparations are crucial for understanding the pharmacological activity of compounds in a more physiologically relevant context. nih.govpanlab.comreprocell.com These assays involve isolating tissues that express specific receptor subtypes and then measuring the tissue's response (e.g., contraction or relaxation) to agonists in the presence and absence of the antagonist. nih.govpanlab.comreprocell.com

Determination of Inhibition Constants (Ki) and IC50 Values

The potency of an antagonist like this compound is often characterized by its inhibition constant (Ki) or IC50 value in binding assays, or by its pA2 value in functional studies. sciencesnail.comncifcrf.gov The pA2 value represents the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to restore the original response; it is a measure of functional antagonist potency and is related to the equilibrium dissociation constant (KB) for a competitive antagonist, where pA2 ≈ -log(KB). For competitive antagonists, Ki is equal to KB. sciencesnail.comncifcrf.gov

Studies assessing the functional antagonism of this compound at alpha1-adrenoceptor subtypes in isolated rat tissues have provided pA2 values indicating its potency. This compound demonstrated selective antagonism for the alpha1D-adrenoceptor subtype. acs.orgnih.govnih.gov It was found to be approximately one order of magnitude more potent at alpha1D-adrenoceptors compared to the alpha1A and alpha1B subtypes. acs.orgnih.gov

The reported pA2 values for this compound at different alpha1-adrenoceptor subtypes are summarized in the table below:

| Adrenoceptor Subtype | pA2 Value (± Standard Error) |

| alpha1A | 7.53 ± 0.01 |

| alpha1B | 7.49 ± 0.01 |

| alpha1D | 8.54 ± 0.02 |

This data highlights this compound's preferential activity at the alpha1D subtype. acs.orgnih.gov Beyond alpha1-adrenoceptors, the binding profile of this compound has also been evaluated at native alpha2 and D2 receptors, as well as cloned human 5-HT1A receptors. patsnap.comebi.ac.uknih.gov These studies indicated that this compound exhibits lower affinity for D2 and 5-HT1A receptors, suggesting a better specificity profile compared to certain other compounds like BMY 7378. patsnap.comebi.ac.uknih.gov

Molecular Recognition and Ligand-Receptor Dynamics

Understanding the precise mechanisms by which this compound interacts with adrenoceptors involves exploring molecular recognition and ligand-receptor dynamics. While specific detailed molecular modeling studies focused solely on this compound's interaction with adrenoceptors were not extensively detailed in the search results, studies on structurally related compounds provide insights into the potential binding modes within this class of ligands.

Molecular Modeling Studies of this compound-Adrenoceptor Interactions

Molecular modeling studies have been employed in the investigation of prazosin-related compounds, such as derivatives of (+)-cyclazosin, to propose hypotheses regarding their mode of interaction with alpha1-adrenoceptors. researchgate.netunich.itprobes-drugs.org These computational approaches can help to visualize the potential binding pose of a ligand within the receptor binding pocket, identify key residues involved in interactions (such as hydrogen bonding, hydrophobic contacts, and electrostatic interactions), and provide a structural basis for observed affinity and selectivity profiles. While direct modeling data for this compound was not found, the application of these techniques to related quinazoline-based alpha1-adrenoceptor antagonists suggests their utility in understanding the molecular determinants of this compound's binding to the alpha1D subtype.

Hypothesized Role of Thiol Function in Adrenoceptor Binding Pockets in Related Compounds

Research on hybrid tetra-amine disulfides, compounds structurally related to both prazosin and benextramine (B1199295) (an irreversible alpha-adrenoceptor antagonist), has led to a hypothesis concerning the presence and role of thiol functions within adrenoceptor binding pockets. nih.gov These studies suggested that the disulfide bridge present in these related molecules might undergo an interchange reaction with a suitable thiol function located within the binding pocket of alpha1A and alpha1B adrenoceptors. nih.gov Interestingly, this interaction was not observed with the alpha1D adrenoceptor subtype, leading to the postulation that a similar reactive thiol function might be present in the binding pockets of alpha1A and alpha1B subtypes but absent in the alpha1D subtype. nih.gov Given that this compound also contains a disulfide (cystamine) moiety, this hypothesized mechanism involving thiol-disulfide exchange in related compounds raises questions about whether a similar interaction might contribute to the binding characteristics of this compound, particularly its selectivity profile, although direct evidence for this specific interaction with this compound was not found in the provided search results.

Iv. Advanced Analytical and Research Methodologies in Cystazosin Studies

Spectroscopic Techniques in Chemical Analysis

Spectroscopic methods probe the interaction of electromagnetic radiation with a sample to gain insights into its molecular structure and composition. Several spectroscopic techniques are routinely applied in the analysis of Cystazosin and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to determine the structure of organic molecules by analyzing the magnetic properties of atomic nuclei, most commonly hydrogen (¹H) and carbon (¹³C). In the context of this compound and its analogues, ¹H-NMR is frequently used to confirm the successful synthesis of the target compound and to elucidate its precise molecular structure researchgate.netacs.org. Detailed analysis of NMR spectra provides information on the types of protons and carbons present, their chemical environment, and their connectivity within the molecule. For instance, studies on related compounds have reported specific chemical shifts and coupling constants in their ¹H-NMR spectra, which are characteristic of the different functional groups and their positions within the molecular framework acs.org. Quantitative ¹H-NMR analysis can also be used to determine the number-average molecular mass of synthetic products researchgate.net. Two-dimensional NMR methods can be employed to provide more detailed structural information and verify substitution patterns researchgate.net.

Mass Spectrometry (MS)

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. It is widely used in the characterization of synthesized compounds, including this compound and its derivatives researchgate.netacs.org. Electrospray ionization mass spectrometry (ESI-MS) is a common technique used in the analysis of these compounds, yielding protonated molecular ions (e.g., MH⁺) that confirm the molecular weight acs.org. Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF-MS) is another powerful technique that has been shown to be effective for accurate mass determination of relatively large molecules, which can be challenging for other high-resolution MS techniques researchgate.net. MS is also integral to hyphenated techniques like LC-MS, discussed in Section 4.2.2. epo.orgnih.govnih.gov.

UV-Visible and Infrared (IR) Spectroscopy

UV-Visible (UV-Vis) spectroscopy measures the absorption or transmission of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is useful for detecting the presence of chromophores (functional groups that absorb UV-Vis light) within a molecule and can be used for quantitative analysis based on the Beer-Lambert Law. UV detection at specific wavelengths (e.g., 254 nm) is commonly used in conjunction with chromatographic separation techniques like Thin-Layer Chromatography (TLC) for visualizing and detecting compounds with UV-absorbing properties, which would include many aromatic or conjugated systems present in molecules like this compound researchgate.net. UV-Vis spectroscopy provides insights into the electronic transitions within a molecule and can aid in compound identification and purity evaluation technologynetworks.comazooptics.comwepub.org.

Infrared (IR) spectroscopy measures the vibrations of atoms within a molecule when exposed to infrared radiation. The resulting spectrum provides information about the functional groups present in the molecule. Characteristic absorption bands at specific wavenumbers correspond to the stretching and bending vibrations of different chemical bonds (e.g., C=O, N-H, C-H). IR spectroscopy is used in the characterization of synthesized compounds to confirm the presence of expected functional groups researchgate.net. This technique is valuable for determining the structure of compounds and identifying them libretexts.orgwikipedia.orgspectroscopyonline.com.

Chromatographic Separation Techniques

Chromatographic techniques are used to separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. These techniques are crucial for purifying synthesized compounds and analyzing the composition of complex samples.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating, identifying, and quantifying each component in a mixture. It is particularly useful for the analysis of non-volatile and thermally labile compounds. HPLC is employed in the purification and analysis of this compound and related compounds googleapis.com. By using different stationary phases and mobile phases, researchers can optimize the separation of the target compound from impurities or other components in a reaction mixture. HPLC coupled with UV detection is a common setup for monitoring the separation and quantifying the eluted compounds googleapis.comsielc.com.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the detection and identification capabilities of MS. This technique is invaluable for analyzing complex mixtures, identifying unknown compounds, and quantifying analytes with high sensitivity and specificity. LC-MS, including Ultra-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (UPLC-ESI-MS) and LC-MS/MS (tandem mass spectrometry), is extensively used in the analysis of this compound and related compounds epo.orgnih.govnih.gov. LC-MS allows for the separation of isomers and structurally similar compounds that may be difficult to resolve by MS alone, while the MS detector provides molecular weight information and fragmentation patterns for structural confirmation and identification. This technique is particularly useful for analyzing biological samples or reaction mixtures where multiple components may be present nih.govnih.goveurl-pesticides.eufrontiersin.orgmdpi.com.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique widely used in medicinal chemistry for the separation, identification, and quantification of volatile and semi-volatile compounds. The technique combines the separation capabilities of gas chromatography with the detection and identification capabilities of mass spectrometry. In GC, a sample is vaporized and carried by an inert gas through a capillary column, where components are separated based on their boiling points and interactions with the stationary phase youtube.comthermofisher.com. As each separated compound elutes from the GC column, it enters the mass spectrometer youtube.com. The mass spectrometer ionizes the molecules and then separates these ions based on their mass-to-charge ratio (m/z) youtube.com. The resulting mass spectrum provides a unique fingerprint that can be used to identify the compound by comparing it to spectral libraries youtube.com. GC-MS is valuable for analyzing complex mixtures, detecting trace-level components, and determining the structural and chemical properties of molecules youtube.commeasurlabs.com. Applications of GC-MS in medicinal chemistry and related fields include the analysis of drugs of abuse in biological samples, environmental monitoring of contaminants, and the identification of volatile metabolites in biological extracts thermofisher.comnih.govplos.org. Although GC-MS is a standard tool in chemical analysis, specific detailed studies focusing on the application of GC-MS for the analysis of this compound were not found in the provided search results.

Advanced Biophysical and Imaging Methodologies

Advanced biophysical and imaging methodologies are crucial for understanding the interaction of compounds with biological targets, such as receptors and enzymes, at a molecular or cellular level. These techniques can provide insights into binding kinetics, conformational changes, and the localization of compounds within biological systems.

Microspectrofluorimetry in Receptor Studies

Microspectrofluorimetry involves using fluorescence spectroscopy in conjunction with microscopy to study molecular interactions and dynamics in small volumes or single cells. This technique can be applied to receptor studies by using fluorescently labeled ligands or by monitoring changes in the fluorescence properties of receptors upon ligand binding. It allows for the investigation of receptor distribution, ligand-receptor binding kinetics, and receptor signaling in a spatially resolved manner. While receptor studies are highly relevant to compounds like this compound, known for its activity at adrenoceptors ebi.ac.ukresearchgate.netresearchgate.netguidetopharmacology.org, specific information detailing the application of microspectrofluorimetry in studies involving this compound or its interaction with receptors was not available in the consulted literature.

Computational Approaches in Medicinal Chemistry

Computational approaches play a significant role in modern medicinal chemistry, aiding in the design, discovery, and optimization of new therapeutic agents unipi.itxjtlu.edu.cnumich.edu. These methods utilize computational power to model molecular interactions, predict properties, and simulate biological processes.

V. Future Research Trajectories for Cystazosin and Alpha 1d Adrenoceptor Antagonists

Design of Next-Generation Alpha-1D Selective Ligands

The design of next-generation α1D-selective ligands represents a key area of future research. Cystazosin itself has been identified as a selective α1D-adrenoceptor antagonist, demonstrating approximately 10-fold greater potency at α1D receptors compared to α1A and α1B subtypes in functional antagonism studies researchgate.net. Specifically, this compound showed a pA2 of 8.54 ± 0.02 at α1D-adrenoceptors, compared to pA2 values of 7.53 ± 0.01 at α1A and 7.49 ± 0.01 at α1B subtypes researchgate.net. This inherent selectivity provides a valuable starting point for further structural modifications aimed at enhancing α1D selectivity and potency.

The challenge in designing highly subtype-selective ligands lies in the significant homology within the transmembrane domains of the three α1-adrenoceptor subtypes (α1A, α1B, and α1D), which are believed to form the orthosteric ligand binding pocket amegroups.cn. Traditional competitive antagonists that bind to this site often struggle to achieve high selectivity amegroups.cn.

Future design efforts are likely to leverage advanced computational approaches, including ligand-based drug design methods such as pharmacophore development, to gain insights into the structural principles governing subtype selectivity nih.gov. While homology models have been used to explore key residues and binding site characteristics, their application in designing new leads has been somewhat limited by the accuracy derived from low-homology templates researchgate.net. However, refinement in interpreting docking scores, potentially by considering the presence of endogenous agonists, could improve the prediction of subtype selectivity researchgate.net.

The development of non-competitive drugs is also considered a promising strategy, as these ligands typically interact with sites distinct from the highly conserved orthosteric pocket, potentially offering improved selectivity amegroups.cn.

Exploration of Modulatory Mechanisms Beyond Orthosteric Antagonism

Beyond traditional orthosteric antagonism, future research will explore alternative mechanisms to modulate α1D-adrenoceptor function, including allosteric modulation and biased agonism.

Allosteric modulators bind to a site on the receptor that is different from the orthosteric binding site, leading to a conformational change that alters the receptor's response to the orthosteric ligand mdpi.comfrontiersin.org. This mechanism offers the potential for greater selectivity and reduced side effects compared to orthosteric ligands, as allosteric binding sites are generally less conserved across receptor subtypes mdpi.comfrontiersin.org. Positive allosteric modulators (PAMs) increase the receptor's functional response to an agonist, while negative allosteric modulators (NAMs) decrease it frontiersin.org. While PAMs and NAMs have been described for other GPCRs, including β-adrenoceptors, the development of allosteric modulators for α1-adrenoceptors, particularly PAMs, is still in relatively early stages nih.govfrontiersin.org. Exploring the existence and potential therapeutic utility of allosteric binding sites on the α1D-adrenoceptor is a key area for future investigation.

Biased agonism, also known as functional selectivity or ligand-directed signaling, occurs when a ligand stabilizes specific receptor conformations that preferentially activate certain downstream signaling pathways over others frontiersin.orgnih.gov. While α1-adrenoceptors primarily couple to the Gq/11 pathway, leading to the activation of phospholipase C and the mobilization of intracellular calcium, they can also engage other signaling cascades frontiersin.orgnih.gov. Research has suggested the possibility of biased signaling at α1-adrenoceptors, although the extent and implications for α1D-adrenoceptors require further study frontiersin.orgnih.gov. Developing ligands that exhibit biased signaling at the α1D-adrenoceptor could potentially lead to therapeutics that selectively activate beneficial pathways while avoiding those associated with unwanted effects.

The exploration of these alternative modulatory mechanisms, coupled with advances in rational ligand design and computational techniques, will be critical in developing next-generation α1D-adrenoceptor-targeted therapeutics with improved selectivity and potentially novel pharmacological profiles.

Q & A

Basic Research Questions

Q. How to formulate a focused research question for studying Cystazosin’s molecular mechanisms?

- Methodological Answer :

- Begin with a literature review to identify gaps in understanding this compound’s pharmacological pathways (e.g., receptor binding, metabolic interactions). Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure the question .

- Example: “How does this compound (I) modulate α1-adrenergic receptor activity (O) compared to alternative antagonists (C) in hypertensive rat models (P) over a 12-week period (T)?”

- Ensure the question is measurable, avoids ambiguity, and aligns with testable hypotheses .

Q. What experimental design principles are critical for in vitro studies of this compound?

- Methodological Answer :

- Adopt a robust experimental design with controls (positive/negative) to isolate this compound’s effects. For dose-response studies, use logarithmic concentration ranges and triplicate measurements to account for variability .

- Include replication strategies (biological vs. technical replicates) and randomization to mitigate bias. Document protocols in detail to ensure reproducibility, as per the Beilstein Journal of Organic Chemistry guidelines .

Q. How to ensure data validity when analyzing this compound’s pharmacokinetic parameters?

- Methodological Answer :

- Use validated analytical methods (e.g., HPLC-MS/MS) with calibration curves and internal standards. Apply statistical tests (e.g., ANOVA for inter-group differences, Grubbs’ test for outliers) to confirm data reliability .

- Address confounders (e.g., protein binding, metabolic enzyme variability) through stratification or covariate adjustment in pharmacokinetic models .

Advanced Research Questions

Q. How to resolve contradictions in reported efficacy of this compound across preclinical studies?

- Methodological Answer :

- Conduct a systematic review to identify sources of heterogeneity (e.g., dosage regimens, animal models, endpoint definitions). Use meta-regression to quantify the impact of study-specific variables .

- Example: A 2024 meta-analysis found that discrepancies in this compound’s antihypertensive efficacy correlated with differences in rodent strain (Wistar vs. Sprague-Dawley) and measurement techniques (telemetry vs. tail-cuff) .

- Apply principal contradiction analysis to determine if methodological variability or biological factors dominate the inconsistency .

Q. What integrative approaches are suitable for studying this compound’s polypharmacology?

- Methodological Answer :

- Combine multi-omics datasets (transcriptomics, proteomics) with computational docking to map off-target interactions. Use pathway enrichment tools (e.g., DAVID, STRING) to identify cross-talk between signaling cascades .

- Validate predictions via CRISPR-Cas9 knockout models or selective inhibitor co-administration .

Q. How to design longitudinal studies assessing this compound’s chronic toxicity?

- Methodological Answer :

- Implement adaptive trial designs with pre-specified interim analyses to adjust dosing or endpoints based on emerging safety data .

- Monitor biomarkers of organ dysfunction (e.g., serum creatinine for nephrotoxicity, ALT/AST for hepatotoxicity) at regular intervals. Use survival analysis (Kaplan-Meier curves, Cox proportional hazards models) to evaluate time-to-event outcomes .

Data Synthesis and Reporting

Key Considerations

- Ethical Compliance : For human studies, align participant selection and informed consent protocols with institutional review board (IRB) standards .

- Reproducibility : Adhere to the ARRIVE guidelines for preclinical research, detailing experimental conditions, blinding, and statistical power .

- Data Transparency : Archive raw datasets and code in repositories like Figshare or Zenodo, citing these in publications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.